

Carcinogenicity of Bis(2-chloro-1-methylethyl) ether: A Technical Review

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Compound of Interest

Compound Name: *Bis(2-chloro-1-methylethyl) ether*

Cat. No.: *B132582*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carcinogenicity of technical-grade **bis(2-chloro-1-methylethyl) ether** (BCMEE). Primarily drawing from the National Toxicology Program (NTP) technical reports, this document synthesizes the key findings from long-term animal bioassays in rodents. Quantitative data on tumor incidence are presented in detailed tables, and the experimental methodologies are thoroughly described to aid in the interpretation and replication of these pivotal studies. Additionally, this guide illustrates the experimental workflow, the logical framework of the carcinogenicity assessment, and a proposed metabolic pathway leading to potential genotoxicity, using Graphviz diagrams. The evidence points to a carcinogenic effect in mice, specifically targeting the liver and lungs, while no significant carcinogenic activity was observed in rats under the tested conditions. This document is intended to be a critical resource for professionals involved in chemical safety assessment and drug development.

Introduction

Bis(2-chloro-1-methylethyl) ether (CAS No. 108-60-1) is an industrial chemical that has been used as a solvent and soil fumigant. It is also a byproduct in the manufacturing of propylene oxide and propylene glycol.^{[1][2]} Concerns over its potential health effects prompted a series of toxicological and carcinogenicity studies. This guide focuses on the long-term carcinogenicity bioassays conducted by the National Cancer Institute (NCI) and the National Toxicology

Program (NTP), which form the primary basis for the carcinogenicity assessment of this compound. The technical-grade BCMEE used in these studies was a mixture containing approximately 70% **bis(2-chloro-1-methylethyl) ether** and 30% 2-chloro-1-methylethyl(2-chloropropyl) ether.^{[3][4]}

Carcinogenicity Studies in Rodents

The carcinogenic potential of technical-grade BCMEE has been evaluated in two primary long-term gavage studies in B6C3F1 mice and F344 rats.

Mouse Bioassay (NTP TR-239)

In a study conducted by the NTP, technical-grade BCMEE was administered by gavage to B6C3F1 mice for 103 weeks.^[5] The study revealed clear evidence of carcinogenic activity in both male and female mice.

Groups of 50 male and 50 female B6C3F1 mice, 5-6 weeks of age, were administered technical-grade BCMEE in corn oil by gavage, 5 days per week for 103 weeks. Dose levels were 0 (vehicle control), 100, and 200 mg/kg of body weight per day. A group of untreated control mice of each sex was also maintained. Animals were observed for clinical signs of toxicity, and body weights were recorded weekly for the first 12 weeks and monthly thereafter. At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy. Histopathological examinations were performed on all major tissues and organs and on all gross lesions.^[5]

The administration of technical-grade BCMEE resulted in a statistically significant increase in the incidence of hepatocellular neoplasms in male mice and alveolar/bronchiolar neoplasms in both male and female mice.

Table 1: Incidence of Primary Tumors in B6C3F1 Mice Treated with Technical-Grade **Bis(2-chloro-1-methylethyl) ether**

Tumor Type	Sex	Vehicle Control	Low Dose (100 mg/kg)	High Dose (200 mg/kg)
Hepatocellular Adenoma or Carcinoma	Male	13/50 (26%)	23/50 (46%)	27/50 (54%)
	Female	7/50 (14%)	7/50 (14%)	5/50 (10%)
Hepatocellular Carcinoma	Male	6/50 (12%)	13/50 (26%)	17/50 (34%)
	Female	1/50 (2%)	2/50 (4%)	2/50 (4%)
Alveolar/Bronchiolar Adenoma or Carcinoma	Male	6/50 (12%)	15/50 (30%)	13/50 (26%)
	Female	1/50 (2%)	4/50 (8%)	10/50 (20%)
Alveolar/Bronchiolar Adenoma	Male	5/50 (10%)	13/50 (26%)	11/50 (22%)
	Female	1/50 (2%)	4/50 (8%)	8/50 (16%)

Source: NTP Technical Report 239[5]

Rat Bioassay (NCI-CG-TR-191)

In an earlier study by the NCI, technical-grade BCMEE was administered by gavage to F344 rats for 103 weeks.[3] In contrast to the findings in mice, this study did not demonstrate a carcinogenic effect in rats under the conditions of the bioassay.

Groups of 50 male and 50 female F344 rats, 3-4 weeks of age, were administered technical-grade BCMEE in corn oil by gavage, 5 days per week for 103 weeks. Dose levels were 0 (vehicle control), 100, and 200 mg/kg of body weight per day. An untreated control group of 50 rats of each sex was also included. The observation and pathology procedures were similar to those in the mouse bioassay.[3]

No statistically significant increase in the incidence of any tumor type was observed in the dosed groups of either sex when compared to the vehicle controls. However, the study's sensitivity may have been compromised by dose-related mortality, particularly in the high-dose groups.[3][4]

Table 2: Survival and Tumor Incidence in F344 Rats Treated with Technical-Grade **Bis(2-chloro-1-methylethyl) ether**

Parameter	Sex	Vehicle Control	Low Dose (100 mg/kg)	High Dose (200 mg/kg)
Survival at 104-105 Weeks	Male	39/50 (78%)	34/50 (68%)	16/50 (32%)
	Female	32/50 (64%)	15/50 (30%)	2/50 (4%)
Total Tumors (Any Site)	Male	39/50 (78%)	32/50 (64%)	15/50 (30%)
	Female	30/50 (60%)	13/50 (26%)	2/50 (4%)

Source: NCI-CG-TR-191[3]

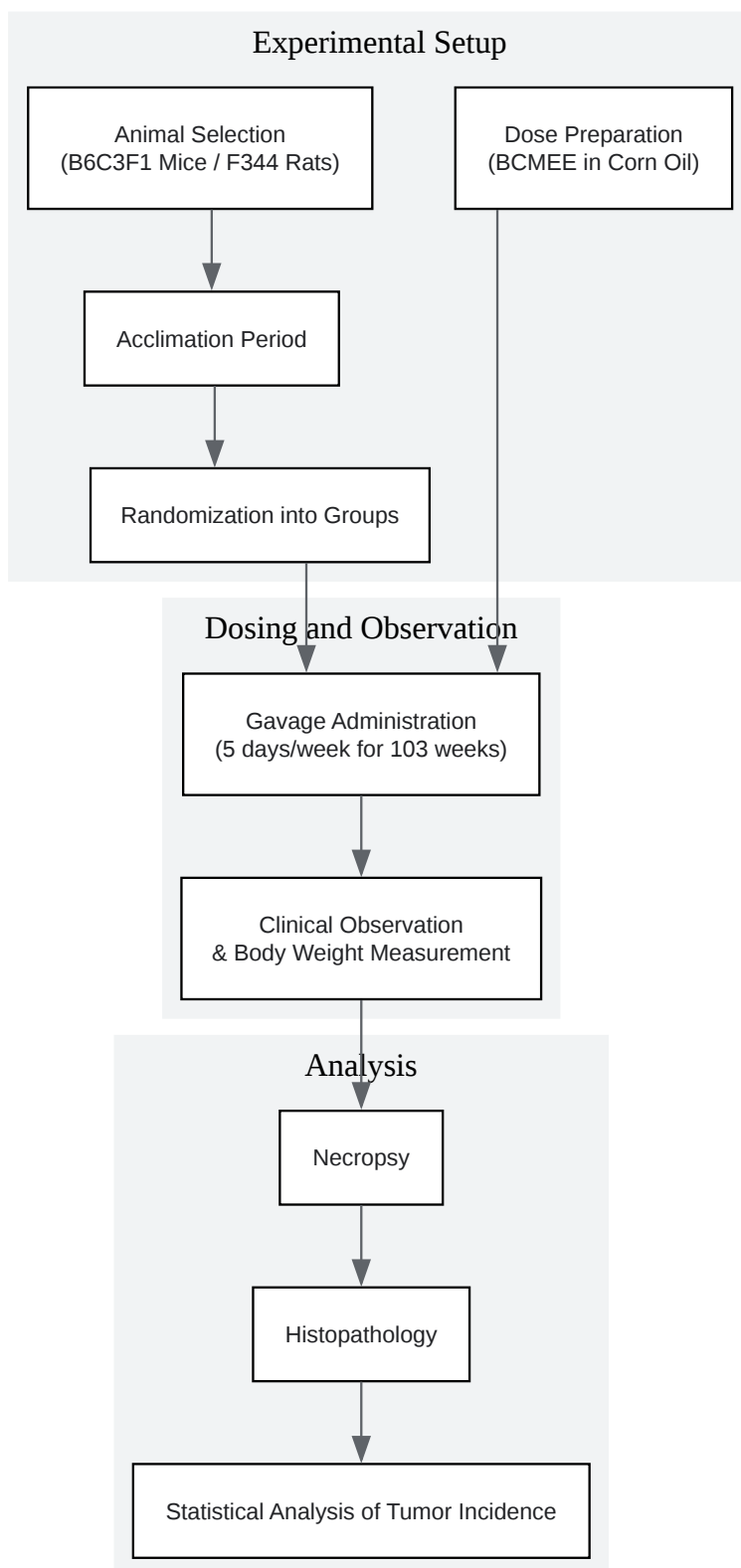
Genotoxicity

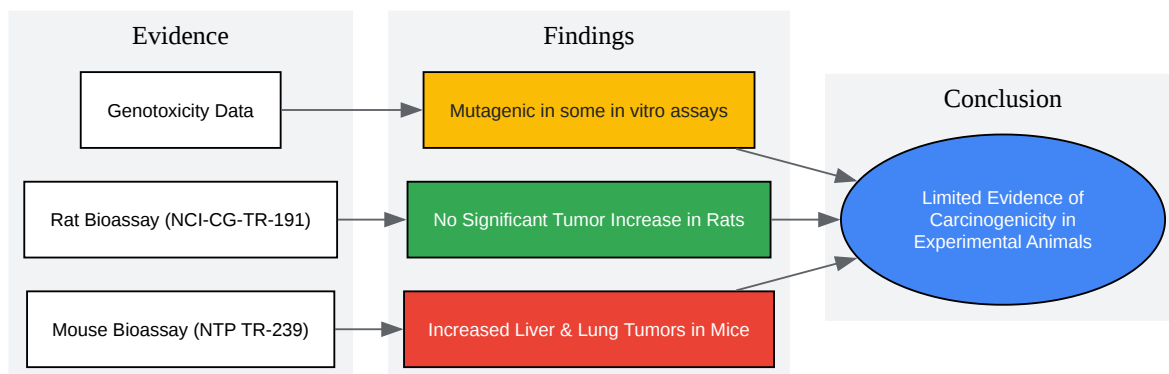
Bis(2-chloro-1-methylethyl) ether has shown evidence of genotoxicity in some short-term tests. It was found to be weakly mutagenic in *Salmonella typhimurium* strain TA1535 in the presence of a metabolic activation system and induced mutations at the tk locus in mouse lymphoma cells.[1][2] However, it did not induce sex-linked recessive lethal mutations in *Drosophila melanogaster*. [1] This genotoxic potential provides a plausible mechanism for the observed carcinogenicity in mice.

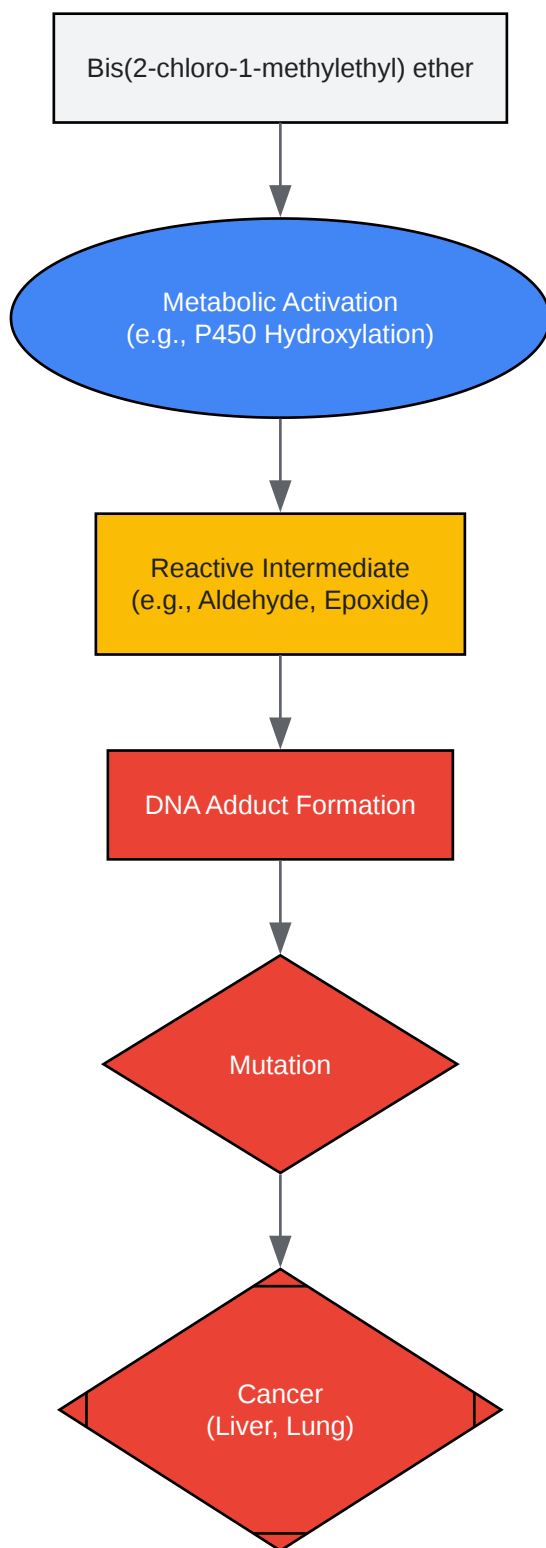
Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the long-term carcinogenicity bioassays conducted by the NTP.







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